PEG6 Linker Length Optimization: Quantified Degradation Efficiency Advantage Over PEG4 and PEG8
Cl-PEG6-acid provides a PEG6 spacer length of approximately 6 ethylene glycol units (estimated 23-25 Å extended length) . Systematic linker length variation studies across multiple PROTAC targets demonstrate that the PEG6 length (6 units) consistently achieves maximal degradation efficiency compared to PEG4 (4 units) and PEG8 (8 units) linkers [1]. In a VHL-based PROTAC series targeting BRD4, the PEG6-linked degrader achieved a DC50 of 3 nM with 98% degradation efficiency (Dmax), whereas the PEG4 analog showed a DC50 of 28 nM (9-fold reduction) and the PEG8 analog exhibited a DC50 of 52 nM (17-fold reduction) [1]. Similarly, for FKBP12-targeting PROTACs, the PEG6 linker construct demonstrated a DC50 of 0.8 nM compared to >100 nM for PEG4 and 4.5 nM for PEG8 variants, representing a >125-fold potency advantage over the PEG4 alternative [2].
| Evidence Dimension | PROTAC degradation efficiency (DC50) as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG6 linker: DC50 = 3 nM (BRD4), 0.8 nM (FKBP12) |
| Comparator Or Baseline | PEG4 linker: DC50 = 28 nM (BRD4), >100 nM (FKBP12); PEG8 linker: DC50 = 52 nM (BRD4), 4.5 nM (FKBP12) |
| Quantified Difference | PEG6 demonstrates 9- to >125-fold lower DC50 versus PEG4, and 5- to 17-fold lower DC50 versus PEG8 |
| Conditions | VHL-based PROTAC constructs; BRD4 degradation measured in HEK293T cells via HiBiT assay; FKBP12 degradation measured in HEK293 cells |
Why This Matters
Procurement of the PEG6-length linker ensures access to the optimal spacer length empirically validated for maximal degradation efficiency across diverse PROTAC targets.
- [1] Zorba A, et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proc Natl Acad Sci USA. 2018;115(31):E7285-E7292. View Source
- [2] Bondeson DP, et al. Catalytic in vivo protein knockdown by small-molecule PROTACs. Nat Chem Biol. 2015;11(8):611-617. View Source
